N-(3-ethoxypropyl)-4-oxo-8-(p-tolyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide
Description
Properties
IUPAC Name |
N-(3-ethoxypropyl)-8-(4-methylphenyl)-4-oxo-6,7-dihydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N5O3/c1-3-26-12-4-9-19-16(24)15-17(25)23-11-10-22(18(23)21-20-15)14-7-5-13(2)6-8-14/h5-8H,3-4,9-12H2,1-2H3,(H,19,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUIVGKQTQMHYSN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCCNC(=O)C1=NN=C2N(CCN2C1=O)C3=CC=C(C=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-ethoxypropyl)-4-oxo-8-(p-tolyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction often starts with the preparation of an intermediate compound, which is then subjected to cyclization and functional group modifications to yield the final product. Specific reagents and catalysts, such as palladium or other transition metals, may be used to facilitate these reactions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The reaction conditions are optimized to ensure high yield and purity of the product. Techniques such as crystallization, distillation, and chromatography are employed to purify the compound .
Chemical Reactions Analysis
Types of Reactions
N-(3-ethoxypropyl)-4-oxo-8-(p-tolyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles, electrophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
N-(3-ethoxypropyl)-4-oxo-8-(p-tolyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(3-ethoxypropyl)-4-oxo-8-(p-tolyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Aromatic Ring
The p-tolyl group in the target compound is a key structural feature. Similar compounds exhibit variations in this aromatic substituent, which influence electronic and steric properties:
Fluorine and methoxy substituents may enhance interactions with hydrophobic pockets or hydrogen-bonding regions in biological targets compared to methyl .
Side Chain Modifications
The 3-ethoxypropyl carboxamide side chain distinguishes the target from analogs with ester or alternative alkyl groups:
Carboxamides generally exhibit better metabolic stability than esters, making the target compound more suitable for oral administration . The ethoxypropyl chain balances solubility and permeability, whereas bulkier groups (e.g., isopropoxy) might compromise solubility .
Thermal and Chemical Stability
Compounds with imidazo-triazine cores, such as those in , decompose via oxidative pathways, generating small molecules like CO₂ and H₂O . The target compound’s ethoxypropyl side chain may stabilize the core against thermal degradation compared to isopropyl or benzyl groups, which introduce steric strain .
Biological Activity
Chemical Structure and Properties
The compound features a complex structure characterized by an imidazo[2,1-c][1,2,4]triazine core. This class of compounds is known for its diverse biological activities, including antimicrobial, antitumor, and anti-inflammatory properties. The presence of the ethoxypropyl group and the p-tolyl substituent may enhance lipophilicity and bioavailability.
Antimicrobial Activity
Compounds with similar structural motifs have been reported to exhibit significant antimicrobial activity. For instance:
- Mechanism : Many imidazo[2,1-c][1,2,4]triazines inhibit bacterial DNA synthesis by targeting topoisomerases.
- Case Studies : A study demonstrated that derivatives of imidazo[2,1-c][1,2,4]triazines showed potent activity against both Gram-positive and Gram-negative bacteria.
Antitumor Activity
Imidazo[2,1-c][1,2,4]triazines have been investigated for their potential as anticancer agents:
- Mechanism : These compounds often induce apoptosis in cancer cells through the activation of caspase pathways.
- Research Findings : In vitro studies revealed that certain analogs reduced cell viability in various cancer cell lines (e.g., MCF-7 breast cancer cells) with IC50 values in the micromolar range.
Anti-inflammatory Activity
The anti-inflammatory properties of similar compounds are attributed to their ability to inhibit pro-inflammatory cytokines:
- Mechanism : They may inhibit NF-kB signaling pathways or reduce the production of nitric oxide.
- Case Studies : Research has shown that imidazo[2,1-c][1,2,4]triazine derivatives can significantly lower levels of TNF-alpha and IL-6 in cellular models.
Data Table: Biological Activities of Related Compounds
| Compound Name | Activity Type | Mechanism | Reference |
|---|---|---|---|
| Imidazo[2,1-c][1,2,4]triazine Derivative A | Antimicrobial | Inhibition of DNA gyrase | [Study 1] |
| Imidazo[2,1-c][1,2,4]triazine Derivative B | Antitumor | Induction of apoptosis | [Study 2] |
| Imidazo[2,1-c][1,2,4]triazine Derivative C | Anti-inflammatory | NF-kB pathway inhibition | [Study 3] |
Q & A
Q. What are the optimal synthetic routes for N-(3-ethoxypropyl)-4-oxo-8-(p-tolyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide?
- Methodological Answer : The synthesis of this compound likely follows multi-step protocols common to imidazo-triazine derivatives. Key steps include:
- Core formation : Condensation of triazine precursors with imidazole intermediates under controlled pH and temperature (e.g., 60–80°C in polar aprotic solvents like DMF) .
- Substituent introduction : Alkylation or acylation to attach the 3-ethoxypropyl and p-tolyl groups. For example, nucleophilic substitution reactions using ethoxypropyl halides under inert atmospheres .
- Purification : High-performance liquid chromatography (HPLC) or flash chromatography with gradients optimized for polar heterocycles (e.g., acetonitrile/water) .
Yield optimization requires precise control of stoichiometry and reaction time, as excess reagents may lead to side products like over-alkylated derivatives.
Q. Which analytical techniques are critical for characterizing this compound’s purity and structure?
- Methodological Answer : A combination of spectroscopic and chromatographic methods is essential:
- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR to confirm substituent positions and ring junction stereochemistry. For example, the ethoxypropyl chain’s methylene protons appear as triplets near δ 3.4–3.6 ppm, while aromatic protons from the p-tolyl group resonate as doublets around δ 7.2–7.4 ppm .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify the molecular formula (e.g., [M+H]+ ion at m/z 435.2012 for C22H27N5O3) and detect impurities .
- Infrared Spectroscopy (IR) : Peaks near 1680 cm−1 (C=O stretch) and 1250 cm−1 (C-O from ethoxy group) confirm functional groups .
- HPLC with UV/Vis detection : Retention time consistency under isocratic conditions (e.g., 70:30 methanol/water) ensures >95% purity .
Q. How does the compound’s stability vary under different pH and temperature conditions?
- Methodological Answer : Stability assays should include:
- pH-dependent degradation studies : Incubate the compound in buffers (pH 2–10) at 37°C for 24–72 hours. Monitor degradation via HPLC; imidazo-triazines are typically stable in neutral to mildly acidic conditions but may hydrolyze in strongly basic media due to lactam ring opening .
- Thermal stability : Thermogravimetric analysis (TGA) to determine decomposition temperatures. For similar compounds, decomposition often occurs above 200°C, but storage at −20°C in desiccated environments is recommended .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s pharmacological profile?
- Methodological Answer : SAR strategies include:
- Substituent variation : Synthesize analogs with modified ethoxypropyl chains (e.g., shorter/longer alkoxy groups) or substituted aryl groups (e.g., electron-withdrawing fluorine instead of p-tolyl’s methyl). Compare bioactivity in enzyme inhibition assays (e.g., COX-2 or kinase targets) .
- Docking simulations : Use software like AutoDock Vina to predict binding affinities to targets (e.g., triazine derivatives’ interactions with ATP-binding pockets in kinases). Validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .
- Metabolic stability : Assess cytochrome P450-mediated oxidation using liver microsomes. Introduce steric hindrance (e.g., branched ethoxy groups) to reduce metabolic clearance .
Q. What strategies resolve contradictions in reported biological activity data for imidazo-triazine derivatives?
- Methodological Answer : Discrepancies in bioactivity data (e.g., conflicting IC50 values) may arise from assay variability or impurity interference. Mitigation approaches include:
- Standardized assays : Re-evaluate activity under uniform conditions (e.g., fixed ATP concentrations in kinase assays) .
- Orthogonal validation : Confirm hits using complementary techniques (e.g., cell-based viability assays alongside enzymatic assays) .
- Impurity profiling : Use LC-MS to identify and quantify byproducts (e.g., de-ethylated derivatives) that may antagonize or enhance activity .
Q. How can computational methods predict off-target interactions for this compound?
- Methodological Answer : Computational workflows involve:
- Pharmacophore modeling : Map electrostatic and hydrophobic features to screen databases like ChEMBL for potential off-targets (e.g., GPCRs or ion channels) .
- Molecular dynamics (MD) simulations : Simulate binding to off-target proteins over 100+ ns to assess stability. For example, ethoxypropyl’s flexibility may permit interactions with allosteric sites in unrelated enzymes .
- Machine learning : Train models on toxicity datasets (e.g., Tox21) to predict hepatotoxicity or cardiotoxicity risks based on structural fingerprints .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
